2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one is a synthetic organic compound known for its unique spirocyclic structure. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the thiazole ring and the spirocyclic framework contributes to its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Spirocyclic Framework Construction: The spirocyclic structure is often constructed via a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under basic conditions to form the spirocyclic core.
Final Coupling: The final step involves coupling the thiazole ring with the spirocyclic core. This can be done using a nucleophilic substitution reaction where the thiazole moiety is introduced to the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, particularly targeting receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis.
Biological Studies: The compound is used to study cell death mechanisms and inflammatory pathways.
Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents for diseases such as cancer and inflammatory disorders.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved by binding to the kinase domain of RIPK1, disrupting its activity and subsequent signaling pathways involved in inflammation and cell death.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the spirocyclic framework.
Thiazole-Containing Compounds: Compounds like thiazole-based kinase inhibitors, which also target similar pathways but may have different pharmacokinetic properties.
Uniqueness
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific combination of the thiazole ring and spirocyclic structure, which imparts distinct biological activity and stability. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10-15-11(8-18-10)7-16-6-4-13(12(16)17)3-2-5-14-9-13/h8,14H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZMMNVUBQDOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC3(C2=O)CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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